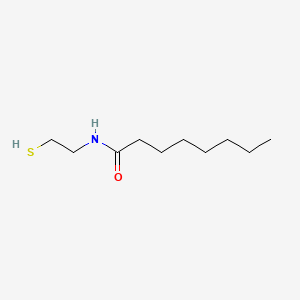
Octanamide, N-(2-mercaptoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N-(2-mercaptoethyl)-: is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.345 g/mol It is characterized by the presence of an octanamide backbone with a mercaptoethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(2-mercaptoethyl)- typically involves the reaction of octanoyl chloride with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Octanoyl chloride+2-Mercaptoethylamine→Octanamide, N-(2-mercaptoethyl)-+HCl
Industrial Production Methods: Industrial production of Octanamide, N-(2-mercaptoethyl)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanamide, N-(2-mercaptoethyl)- can undergo oxidation reactions, particularly at the mercapto (thiol) group, forming disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler amides or thiols under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Alkyl halides or acyl chlorides can be used in substitution reactions to modify the compound.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Reduced Amides: Formed through reduction reactions.
Substituted Amides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Octanamide, N-(2-mercaptoethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand or a functional group in the design of biomolecules. Its thiol group is particularly useful in forming disulfide bonds, which are important in protein structure and function.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to form stable amide bonds makes it valuable in drug design and development.
Industry: In industrial applications, Octanamide, N-(2-mercaptoethyl)- can be used in the production of polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Octanamide, N-(2-mercaptoethyl)- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
N-(2-Mercaptoethyl)acetamide: Similar structure with an acetamide backbone.
N-(2-Mercaptoethyl)propionamide: Similar structure with a propionamide backbone.
N-(2-Mercaptoethyl)butanamide: Similar structure with a butanamide backbone.
Uniqueness: Octanamide, N-(2-mercaptoethyl)- is unique due to its longer carbon chain (octanamide backbone), which imparts different physical and chemical properties compared to shorter-chain analogs.
Properties
CAS No. |
56630-30-9 |
|---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)octanamide |
InChI |
InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-10(12)11-8-9-13/h13H,2-9H2,1H3,(H,11,12) |
InChI Key |
JLZORHOCSVVPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


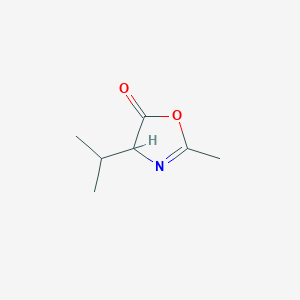
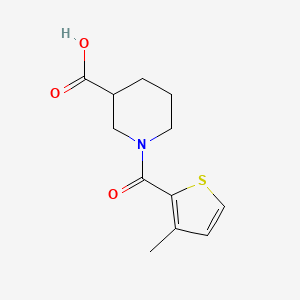
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

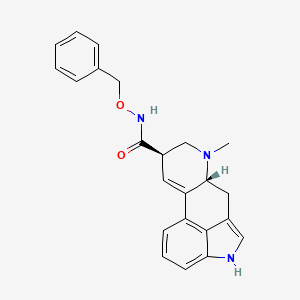
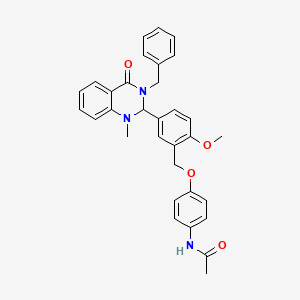
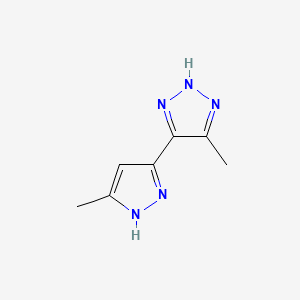
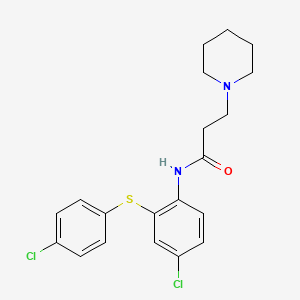


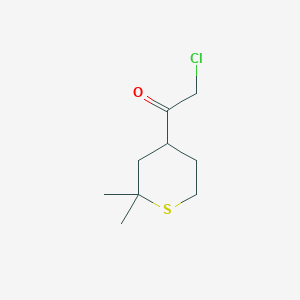

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
